molecular formula C6H11NO2 B056630 Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate CAS No. 113472-72-3

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate

Cat. No. B056630
M. Wt: 129.16 g/mol
InChI Key: RQTKQDQOBBACGS-YDQIFQPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate, also known as DMAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAC is a chiral aziridine that has been used in a variety of applications, including as a reagent in organic synthesis and as a building block for the preparation of biologically active compounds.

Mechanism Of Action

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate with nucleophiles leads to the formation of aziridine derivatives, which have been shown to have a variety of biological activities. The mechanism of action of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate is not fully understood, but it is believed that the reactivity of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate with nucleophiles is responsible for its biological activity.

Biochemical And Physiological Effects

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has several advantages for use in lab experiments, including its high purity and high enantioselectivity. However, Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate is a highly reactive compound and must be handled with care. Additionally, Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate is a relatively expensive reagent, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate. One area of research is the development of new synthetic methods for Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate, particularly methods that are more efficient and cost-effective. Another area of research is the study of the biological activity of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate and its derivatives, particularly in the treatment of cancer and other diseases. Additionally, the study of the mechanism of action of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate and its derivatives may lead to the development of new drugs and therapies.

Synthesis Methods

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 1,2-dimethylhydrazine with ethyl chloroformate and the reaction of 1,2-dimethylhydrazine with diethyl carbonate. However, the most commonly used method for the synthesis of Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate is the reaction of 1,2-dimethylhydrazine with methyl chloroformate. This method yields Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate in high purity and with high enantioselectivity.

Scientific Research Applications

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has been used in a variety of scientific research applications, including as a chiral building block for the preparation of biologically active compounds. For example, Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has been used as a starting material for the synthesis of anti-cancer agents such as taxol and camptothecin. Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.

properties

CAS RN

113472-72-3

Product Name

Methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (2R,3R)-1,3-dimethylaziridine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-4-5(7(4)2)6(8)9-3/h4-5H,1-3H3/t4-,5-,7?/m1/s1

InChI Key

RQTKQDQOBBACGS-YDQIFQPMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N1C)C(=O)OC

SMILES

CC1C(N1C)C(=O)OC

Canonical SMILES

CC1C(N1C)C(=O)OC

synonyms

2-Aziridinecarboxylic acid, 1,3-dimethyl-, methyl ester, (2R,3R)-rel- (9CI)

Origin of Product

United States

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